![molecular formula C18H15N3O2S B5763692 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用機序
The mechanism of action of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are enzymes that play a role in cancer cell invasion and metastasis, while COX-2 is an enzyme that is involved in the production of inflammation mediators.
Biochemical and Physiological Effects:
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and COX-2, which can lead to a reduction in cancer cell invasion and inflammation. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in lab experiments is its relatively low toxicity compared to other anticancer and anti-inflammatory agents. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have good solubility in water, which makes it easier to work with in lab experiments. However, one of the limitations of using 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide is its limited availability and high cost, which can make it difficult to perform large-scale studies.
将来の方向性
There are many potential future directions for research on 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of the potential applications of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide and to identify potential molecular targets for the compound. Overall, 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications in scientific research.
合成法
The synthesis of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with 2-aminothiazole-4-carboxylic acid, followed by the addition of methyl iodide. The final product is obtained after purification by recrystallization. The synthesis of 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been optimized by various researchers to improve the yield and purity of the compound.
科学的研究の応用
4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory properties and has been studied in models of inflammation, such as rheumatoid arthritis.
特性
IUPAC Name |
4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-2-4-13(5-3-12)16(22)20-15-8-6-14(7-9-15)17(23)21-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRAQPPBUSDPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

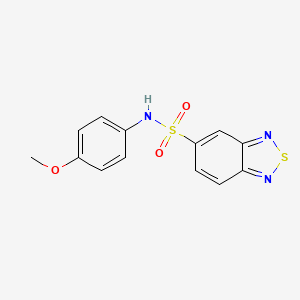
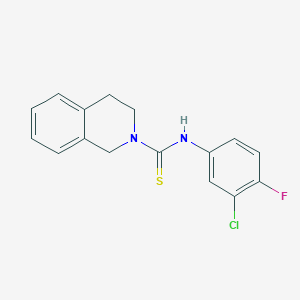
![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)
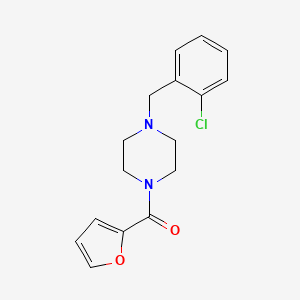
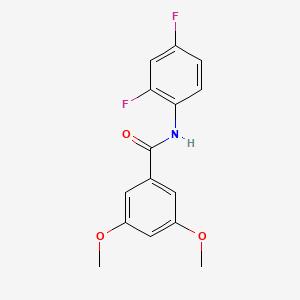
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
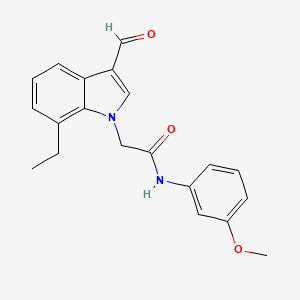
![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
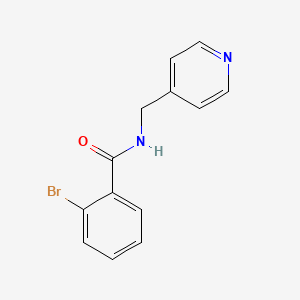
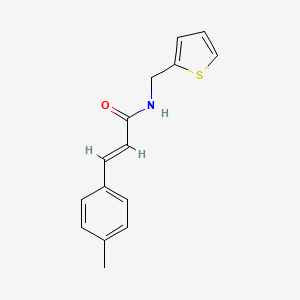
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)